N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide
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Overview
Description
N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide is a nitrogen-containing heterocyclic compound. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert reflux conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: The compound’s ability to inhibit specific enzymes makes it a candidate for drug development, particularly for diseases where enzyme inhibition is a therapeutic strategy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide involves its interaction with molecular targets, such as enzymes. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-3-methoxybenzamide
- N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-4-bromobenzamide
- N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Uniqueness
N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide stands out due to its specific molecular structure, which allows for unique interactions with enzymes and other molecular targets
Properties
IUPAC Name |
N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-8(2)12(20)18-14(22)17-11-6-4-10(5-7-11)16-13(21)15-9(3)19/h4-8H,1-3H3,(H2,15,16,19,21)(H2,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPLYYZOWAHHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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